3,4-Dihydro-1(2H)-azulenone
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Overview
Description
3,4-Dihydro-1(2H)-azulenone is an organic compound belonging to the class of azulenones Azulenones are bicyclic compounds that consist of a seven-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1(2H)-azulenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst. The reaction is carried out at elevated temperatures, typically around 120°C, for several hours to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1(2H)-azulenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted azulenones with various functional groups.
Scientific Research Applications
3,4-Dihydro-1(2H)-azulenone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1(2H)-azulenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: Similar in structure but with different biological activities.
3,4-Dihydro-1,3,5-triazin-2(1H)-one: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
3,4-Dihydro-1(2H)-azulenone is unique due to its specific ring structure and the potential for diverse chemical modifications
Properties
CAS No. |
52487-41-9 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dihydro-2H-azulen-1-one |
InChI |
InChI=1S/C10H10O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-3,5H,4,6-7H2 |
InChI Key |
FCLCKEGCKMNYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1CC=CC=C2 |
Origin of Product |
United States |
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